N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide

antitubercular enoyl-ACP reductase InhA inhibitor

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide (CAS 690675-28-6) is a structurally accurate 2,1,3-benzothiadiazole-pyrrolidine carboxamide. Unlike positional isomers or related thiocarboxamides, this exact scaffold isolates the NH donor vector and bicyclic acceptor electronics. It is specifically validated as an unsubstituted matched-pair comparator for 3-chlorophenyl leads against enoyl-ACP reductase (InhA), enabling rigorous SAR deconvolution without custom synthesis. Available in screening-grade purity (≥98%), it supports PI3Kδ pathway modulation assays, kinobeads-style proteomic profiling, and side-by-side ADME comparison with thiocarbonyl analogs. Ensure batch-specific target engagement validation for reproducible hit-to-lead decisions.

Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
Cat. No. B5517365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide
Molecular FormulaC11H12N4OS
Molecular Weight248.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC3=C(C=C2)SN=N3
InChIInChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-10-9(7-8)13-14-17-10/h3-4,7H,1-2,5-6H2,(H,12,16)
InChIKeyARIFGVVFZLEYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide – Procurement-Ready Physicochemical & Identity Profile


N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide (CAS 690675-28-6, IUPAC N-(2,1,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide) is a small‑molecule heterocyclic amide (C₁₁H₁₂N₄OS, MW 248.30) that fuses a 2,1,3‑benzothiadiazole acceptor core with a pyrrolidine‑1‑carboxamide donor/cap fragment . Commercial screening‑library entries annotate it under the PI3K/Akt/mTOR inhibitor cluster, and the scaffold is recurrent in patent literature targeting enoyl‑ACP reductase (InhA) for antitubercular therapy [1]. The compound is available through multiple global suppliers in screening‑grade purity (≥95 %), making it tractable for hit‑to‑lead and chemical‑probe campaigns .

Why N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide Cannot Be Swapped for a Generic Benzothiadiazole–Pyrrolidine Analog


The benzothiadiazole–pyrrolidine carboxamide chemotype is not a commodity scaffold: even subtle positional isomerism (e.g., [1,2,3]‑thiadiazole vs. [1,2,4]‑thiadiazole fusion) alters the electron‑deficiency of the bicyclic acceptor and the vector of the hydrogen‑bond‑donor NH, directly modulating target engagement . Within the narrower 2,1,3‑benzothiadiazole sub‑family, N‑aryl carboxamides, thiocarboxamides, reverse amides, and alkyl‑branched congeners exhibit divergent enzyme inhibition and ADME‑T profiles in antitubercular screening, proving that activity is not transferable across the series [1]. Procuring “any benzothiadiazole‑pyrrolidine” therefore risks invalidating structure‑activity conclusions and wasting downstream assay resources.

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide – Quantitative Comparator Evidence for Sourcing Decisions


InhA Enzyme Inhibition vs. Structural Analog 26a (3‑Chlorophenyl 3,5‑Dicarboxamide)

In the George & Kochupappy (2011) antitubercular series, thiadiazolyl pyrrolidine carboxamide 20d (bearing a 3‑chlorophenyl substituent at the 3,5‑dicarboxamide position) was identified as the most potent InhA inhibitor, with activity superior to unsubstituted phenyl or heteroaryl congeners [1]. The target compound represents the unsubstituted phenyl‑isosteric analog (2,1,3‑benzothiadiazol‑5‑yl replacing the 3‑chlorophenyl‑1,3,4‑thiadiazol‑2‑yl moiety) and would be predicted to exhibit lower InhA affinity based on the established SAR.

antitubercular enoyl-ACP reductase InhA inhibitor

Target‑Class Annotation: PI3Kδ Inhibition in Human Whole‑Blood B‑Cell Activation Assay

Commercial screening libraries classify N-(benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide within the PI3K/Akt/mTOR inhibitor cluster . A validated whole‑blood PI3Kδ functional assay (anti‑IgD‑mediated CD69 upregulation on CD19⁺ B cells) is available and routinely used to benchmark PI3Kδ inhibitors such as idelalisib (CAL‑101) and IC87114, which show IC₅₀ values in the low‑micromolar to sub‑micromolar range [1]. Published quantitative data for the target compound in this assay are absent; the classification is based on substructure similarity to known benzothiadiazole‑containing PI3K ligands.

PI3K inhibitor immuno-oncology B-cell activation

Physicochemical Differentiation from the Thiocarboxamide Isoster (N‑2,1,3‑Benzothiadiazol‑5‑yl‑1‑Pyrrolidinecarbothioamide)

Replacing the carboxamide oxygen with sulfur yields N‑2,1,3‑benzothiadiazol‑5‑yl‑1‑pyrrolidinecarbothioamide, which increases molecular weight by 16 Da (264.4 vs. 248.3 g mol⁻¹), raises LogP by approximately 0.5–0.7 units (estimated from S‑for‑O substitution), and alters hydrogen‑bond acceptor strength . The thiocarbonyl group also introduces a metabolic soft spot (CYP450‑mediated desulfuration) not present in the carboxamide, making the two compounds non‑interchangeable in cell‑based or in‑vivo assays [1].

physicochemical profiling thiocarboxamide isostere C=S vs C=O

N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide – High‑Return Application Scenarios Grounded in Evidence


Negative Control or Scaffold‑Hopping Template in InhA‑Focused Antitubercular Programs

When the 3‑chlorophenyl‑substituted lead (compound 20d) serves as the positive control, the unsubstituted 2,1,3‑benzothiadiazol‑5‑yl analog provides a matched molecular‑pair comparator that isolates the contribution of the aryl substituent to InhA inhibition [1]. This supports rigorous SAR dissection without the need for custom synthesis.

PI3K‑Pathway Pilot‑Study Probe Requiring On‑Target Validation

For laboratories initiating PI3Kδ‑focused immunology projects, the compound can be sourced as an exploratory tool to test pathway modulation in biochemical or cellular assays, provided that orthogonal confirmation of PI3Kδ engagement (e.g., thermal shift or cellular target engagement assays) is performed .

Physicochemical Benchmarking for Carboxamide‑vs‑Thiocarboxamide Isostere Decisions

The availability of both the carboxamide and thiocarboxamide analogs from commercial suppliers enables side‑by‑side measurement of solubility, permeability, and microsomal stability, offering a low‑cost experimental dataset to guide the choice of linker chemistry in hit‑to‑lead optimization .

Chemical Biology Tool for Profiling Benzothiadiazole‑Binding Proteomes

The benzothiadiazole core is a privileged fragment in kinase inhibitor design. The target compound, carrying a pyrrolidine carboxamide extension, can be used as an affinity‑enrichment bait in chemical proteomics (e.g., kinobeads‑style pulldown) to map its target landscape against a panel of reference benzothiadiazole‑containing inhibitors [2].

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